molecular formula C11H20O3 B139277 Ethyl 2-ethoxycyclohexane-1-carboxylate CAS No. 131837-15-5

Ethyl 2-ethoxycyclohexane-1-carboxylate

Cat. No. B139277
M. Wt: 200.27 g/mol
InChI Key: IIYWGIOZVFDVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-ethoxycyclohexane-1-carboxylate, also known as ethyl ethoxycarbonylcyclohexane, is a chemical compound that belongs to the family of cyclohexane carboxylates. It is a colorless liquid with a sweet smell and is commonly used in organic synthesis. This compound has gained significant attention due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of Ethyl 2-ethoxycyclohexane-1-carboxylate 2-ethoxycyclohexane-1-carboxylate is not well understood. However, it is believed to act as a nucleophile in various reactions, such as the Michael addition and the Mannich reaction. It can also undergo various transformations, such as hydrolysis and reduction, which further expand its potential applications.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 2-ethoxycyclohexane-1-carboxylate 2-ethoxycyclohexane-1-carboxylate have not been extensively studied. However, it has been reported to exhibit low toxicity and is considered safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl 2-ethoxycyclohexane-1-carboxylate 2-ethoxycyclohexane-1-carboxylate in laboratory experiments is its high purity and good yields. It is also relatively easy to synthesize and can be used as a starting material for the synthesis of various compounds. However, its limited solubility in water can be a limitation in certain experiments.

Future Directions

There are several future directions for the research of Ethyl 2-ethoxycyclohexane-1-carboxylate 2-ethoxycyclohexane-1-carboxylate. One potential application is in the development of new drugs with improved efficacy and reduced side effects. It can also be used as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to understand its mechanism of action and potential toxicity.
In conclusion, Ethyl 2-ethoxycyclohexane-1-carboxylate 2-ethoxycyclohexane-1-carboxylate is a versatile compound with potential applications in various fields. Its unique chemical properties make it an attractive starting material for the synthesis of various compounds. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of Ethyl 2-ethoxycyclohexane-1-carboxylate 2-ethoxycyclohexane-1-carboxylate can be achieved through various methods, including the reaction of cyclohexanone with Ethyl 2-ethoxycyclohexane-1-carboxylate chloroformate, followed by the addition of sodium ethoxide. Another method involves the reaction of cyclohexanone with Ethyl 2-ethoxycyclohexane-1-carboxylate diazoacetate in the presence of a catalyst. Both these methods have been reported to yield high purity and good yields of the desired product.

Scientific Research Applications

Ethyl 2-ethoxycyclohexane-1-carboxylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been used as a starting material for the synthesis of various drugs, including anti-inflammatory and analgesic agents. It has also been used as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

131837-15-5

Product Name

Ethyl 2-ethoxycyclohexane-1-carboxylate

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 2-ethoxycyclohexane-1-carboxylate

InChI

InChI=1S/C11H20O3/c1-3-13-10-8-6-5-7-9(10)11(12)14-4-2/h9-10H,3-8H2,1-2H3

InChI Key

IIYWGIOZVFDVNR-UHFFFAOYSA-N

SMILES

CCOC1CCCCC1C(=O)OCC

Canonical SMILES

CCOC1CCCCC1C(=O)OCC

synonyms

Cyclohexanecarboxylic acid, 2-ethoxy-, ethyl ester (9CI)

Origin of Product

United States

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